3-(3-Aminophenoxy)-1-propanol
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Overview
Description
3-(3-Aminophenoxy)-1-propanol is an organic compound with the molecular formula C9H13NO2 It consists of a propanol backbone with an aminophenoxy group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenoxy)-1-propanol typically involves the reaction of 3-aminophenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-aminophenol reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures (around 145-150°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenoxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-(3-Aminophenoxy)-1-propanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Aminophenoxy)-1-propanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: A precursor in the synthesis of 3-(3-Aminophenoxy)-1-propanol, known for its stability and use in photographic developers.
3-Aminopropyltriethoxysilane: Used for surface modification and as a catalyst in sol-gel processes.
Phthalonitrile Compounds: Known for their high thermal stability and use in high-performance materials.
Uniqueness
This compound is unique due to its combination of an aminophenoxy group and a propanol backbone, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various applications.
Properties
IUPAC Name |
3-(3-aminophenoxy)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBALZDZNIEWFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655676 |
Source
|
Record name | 3-(3-Aminophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121486-70-2 |
Source
|
Record name | 3-(3-Aminophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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